Cas no 1807252-21-6 (Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)

Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate
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- インチ: 1S/C11H10N2O4S/c1-2-17-9(14)5-7-3-4-8(6-12)11(18)10(7)13(15)16/h3-4,18H,2,5H2,1H3
- InChIKey: FMMQWMVMRYFEDE-UHFFFAOYSA-N
- ほほえんだ: SC1=C(C#N)C=CC(=C1[N+](=O)[O-])CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96.9
Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021154-1g |
Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate |
1807252-21-6 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Ethyl 4-cyano-3-mercapto-2-nitrophenylacetateに関する追加情報
Ethyl 4-Cyano-3-Mercapto-2-Nitrophenylacetate: A Comprehensive Overview
Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate, identified by the CAS number 1807252-21-6, is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and advanced chemical synthesis. The molecule's structure, which includes a cyano group, a mercapto group, and a nitro group attached to a phenyl ring, makes it a versatile building block for further chemical modifications.
The synthesis of Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate involves a series of carefully controlled reactions that ensure the stability and purity of the final product. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, reducing costs and improving yields. These improvements are particularly significant for industries that rely on high-quality chemical intermediates for drug development and material synthesis.
One of the most promising applications of this compound lies in its potential use as an intermediate in the synthesis of bioactive molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal candidate for medicinal chemistry research. For instance, the cyano group can be converted into other functionalities such as amides or nitriles, while the mercapto group provides opportunities for thiol-based reactions. The nitro group, on the other hand, can be reduced to an amino group or used as an electrophilic site in various coupling reactions.
Recent studies have highlighted the role of Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate in the development of novel materials with unique electronic properties. Researchers have explored its use in the synthesis of conductive polymers and metalloorganic frameworks (MOFs), where its functional groups contribute to the formation of stable and highly ordered structures. These materials hold potential applications in electronics, energy storage, and catalysis.
In addition to its role as a chemical intermediate, this compound has also been investigated for its biological activity. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for drug discovery programs targeting chronic diseases such as arthritis and neurodegenerative disorders. However, further research is needed to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical trials.
The environmental impact of Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate has also been a topic of interest among researchers. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary findings indicate that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. These results are encouraging for industries seeking to develop more sustainable chemical processes.
From a commercial perspective, the demand for Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate is driven by its versatility as a chemical building block and its potential applications in high-value markets such as pharmaceuticals and specialty chemicals. Major manufacturers are investing in scaling up production to meet growing demand while ensuring compliance with regulatory standards related to quality and safety.
In conclusion, Ethyl 4-cyano-3-mersapto-2-nitrophenylacetate (CAS No: 1807252
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